Cas no 2138174-78-2 (5-(4-Fluoro-3-methylphenyl)-1,2,3,6-tetrahydropyridin-3-ol)

5-(4-Fluoro-3-methylphenyl)-1,2,3,6-tetrahydropyridin-3-ol is a fluorinated tetrahydropyridine derivative with potential applications in pharmaceutical and agrochemical research. The presence of a fluorine atom and a methyl group on the phenyl ring enhances its metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. The hydroxyl group at the 3-position of the tetrahydropyridine ring offers a reactive site for further functionalization, enabling the synthesis of diverse bioactive compounds. Its structural features suggest utility in the development of CNS-targeting molecules or enzyme inhibitors. The compound’s well-defined stereochemistry and purity ensure reproducibility in research applications.
5-(4-Fluoro-3-methylphenyl)-1,2,3,6-tetrahydropyridin-3-ol structure
2138174-78-2 structure
Product Name:5-(4-Fluoro-3-methylphenyl)-1,2,3,6-tetrahydropyridin-3-ol
CAS No:2138174-78-2
MF:C12H14FNO
MW:207.24406671524
CID:5753101
PubChem ID:165744982
Update Time:2025-06-08

5-(4-Fluoro-3-methylphenyl)-1,2,3,6-tetrahydropyridin-3-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-742761
    • 5-(4-fluoro-3-methylphenyl)-1,2,3,6-tetrahydropyridin-3-ol
    • 2138174-78-2
    • 5-(4-Fluoro-3-methylphenyl)-1,2,3,6-tetrahydropyridin-3-ol
    • Inchi: 1S/C12H14FNO/c1-8-4-9(2-3-12(8)13)10-5-11(15)7-14-6-10/h2-5,11,14-15H,6-7H2,1H3
    • InChI Key: RSUOYQKGHFTLMU-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1C)C1=CC(CNC1)O

Computed Properties

  • Exact Mass: 207.105942232g/mol
  • Monoisotopic Mass: 207.105942232g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 32.3Ų

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Additional information on 5-(4-Fluoro-3-methylphenyl)-1,2,3,6-tetrahydropyridin-3-ol

Introduction to 5-(4-Fluoro-3-methylphenyl)-1,2,3,6-tetrahydropyridin-3-ol (CAS No. 2138174-78-2)

5-(4-Fluoro-3-methylphenyl)-1,2,3,6-tetrahydropyridin-3-ol is a significant compound in the realm of pharmaceutical chemistry, characterized by its intricate molecular structure and promising biological activities. This compound, identified by the CAS number 2138174-78-2, has garnered considerable attention in recent years due to its potential applications in drug discovery and development. The presence of a tetrahydropyridine core and a fluorinated aromatic ring makes it a structurally unique entity with distinct pharmacological properties.

The molecular framework of 5-(4-Fluoro-3-methylphenyl)-1,2,3,6-tetrahydropyridin-3-ol incorporates a fused heterocyclic system, which is known to exhibit a wide range of biological interactions. The fluoro substituent at the para position of the aromatic ring enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for further pharmacological exploration. Additionally, the methyl group at the ortho position contributes to steric hindrance and influences the compound's binding affinity to biological targets.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the pharmacokinetic and pharmacodynamic profiles of this compound. Studies have demonstrated that the tetrahydropyridine scaffold is commonly found in bioactive molecules, particularly in drugs targeting central nervous system disorders. The structural features of 5-(4-Fluoro-3-methylphenyl)-1,2,3,6-tetrahydropyridin-3-ol suggest potential therapeutic applications in conditions such as depression, anxiety, and neurodegenerative diseases.

One of the most compelling aspects of this compound is its interaction with serotonin receptors, which are pivotal in modulating mood and cognitive functions. The fluorine atom's electronegativity modulates electronic effects on the aromatic ring, thereby influencing receptor binding affinity. Preliminary in vitro studies have indicated that 5-(4-Fluoro-3-methylphenyl)-1,2,3,6-tetrahydropyridin-3-ol exhibits high selectivity for certain serotonin receptor subtypes, making it a promising lead compound for developing novel therapeutics.

The synthesis of 5-(4-Fluoro-3-methylphenyl)-1,2,3,6-tetrahydropyridin-3-ol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only enhance production scalability but also allow for structural modifications to optimize biological activity.

In parallel with synthetic chemistry efforts, preclinical studies are being conducted to evaluate the safety and efficacy of 5-(4-Fluoro-3-methylphenyl)-1,2,3,6-tetrahydropyridin-3-ol in animal models. These studies aim to provide foundational data for potential human clinical trials. The compound's favorable pharmacokinetic profile, including moderate solubility and reasonable bioavailability, supports its further development as a candidate drug.

The integration of artificial intelligence (AI) and machine learning (ML) tools has accelerated the process of identifying novel drug candidates like 5-(4-Fluoro-3-methylphenyl)-1,2,3,6-tetrahydropyridin-3-ol. Predictive modeling techniques have been used to forecast potential biological activities based on structural features alone. This high-throughput virtual screening approach has significantly reduced the time and cost associated with drug discovery pipelines.

Future research directions include exploring derivative compounds generated by modifying functional groups within the core structure of 5-(4-Fluoro-3-methylphenyl)-1,2,3,6-tetrahydropyridin-3-ol. Such modifications may enhance specific pharmacological properties or reduce off-target effects. Additionally, investigating the compound's interaction with other biological pathways could uncover new therapeutic possibilities beyond its initial scope.

The growing interest in fluorinated compounds stems from their unique electronic properties that can significantly influence drug-receptor interactions. The ability to fine-tune these interactions through structural modifications offers a powerful tool for developing more effective pharmaceuticals. As research continues to uncover new applications for compounds like 5-(4-fluoro-octyl]-1H-indole, their role in addressing unmet medical needs is likely to expand.

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